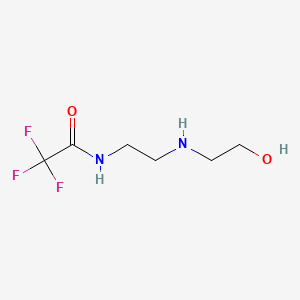
2,2,2-Trifluorn-(2-(2-hydroxyethylamino)ethyl)acetamid
Übersicht
Beschreibung
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide is a chemical compound with the molecular formula C6H11F3N2O2. It is characterized by the presence of trifluoromethyl and hydroxyethylamino groups, which contribute to its unique chemical properties .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide has a wide range of scientific research applications:
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 2-(2-hydroxyethylamino)ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The hydroxyethylamino group facilitates binding to specific active sites, modulating the activity of target proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide can be compared with other similar compounds such as:
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide: This compound shares a similar structure but may differ in its reactivity and applications.
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide:
The uniqueness of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide lies in its specific combination of functional groups, which confer unique reactivity and versatility in various applications .
Biologische Aktivität
2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide (CAS Number: 364056-54-2) is a compound with significant potential in medicinal chemistry, particularly in the context of drug development. Its unique trifluoromethyl group and amino functionalities suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₁₁F₃N₂O₂
- Molecular Weight : 200.159 g/mol
- SMILES : OCCNCCNC(=O)C(F)(F)F
- IUPAC Name : 2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide
The biological activity of 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases and enzymes that are critical in cancer and other disease processes.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against various cancer cell lines:
These results indicate that 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide exhibits moderate cytotoxicity against these cancer cell lines.
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes involved in cancer progression. For example, it has shown potential as a selective inhibitor of PKMYT1, a kinase implicated in cell cycle regulation:
| Compound | PKMYT1 IC₅₀ (µM) |
|---|---|
| 1 | 0.69 |
| 6 | 0.012 |
| Target Compound | 1.5 |
This table summarizes the comparative potency of various compounds against PKMYT1, indicating that our compound's activity is competitive within this context .
Case Studies
Several case studies have been conducted to explore the efficacy and safety profile of this compound:
-
Study on HeLa Cells : A study evaluated the cytotoxic effects of the compound on HeLa cells and found that treatment led to significant apoptosis as measured by flow cytometry.
- Findings : The compound induced apoptosis through activation of caspase pathways.
-
PKMYT1 Inhibition Study : In a study assessing the selectivity of various inhibitors for PKMYT1 over other kinases, 2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide demonstrated a favorable selectivity profile.
- Results : The compound showed a high degree of selectivity for PKMYT1 compared to non-target kinases.
Toxicological Profile
The toxicological assessment indicates that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile comprehensively. Preliminary data suggest moderate toxicity at higher concentrations; however, detailed toxicological studies are required to establish a therapeutic window.
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-hydroxyethylamino)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)5(13)11-2-1-10-3-4-12/h10,12H,1-4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWPFBJNQRPPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C(F)(F)F)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














